Cas no 1567994-79-9 ((1R)-1-(3,5-dimethylphenyl)ethan-1-ol)

(1R)-1-(3,5-Dimethylphenyl)ethan-1-ol is a chiral secondary alcohol featuring a stereogenic center at the benzylic position, with a 3,5-dimethylphenyl substituent. This compound is of particular interest in asymmetric synthesis and pharmaceutical intermediates due to its enantiomeric purity and structural rigidity. The presence of the electron-donating methyl groups enhances its stability and influences reactivity in selective transformations. Its well-defined stereochemistry makes it valuable for applications in chiral resolution, ligand design, and as a building block for bioactive molecules. The compound is typically characterized by high optical purity and consistent performance in synthetic routes requiring precise stereocontrol.
(1R)-1-(3,5-dimethylphenyl)ethan-1-ol structure
1567994-79-9 structure
Product name:(1R)-1-(3,5-dimethylphenyl)ethan-1-ol
CAS No:1567994-79-9
MF:C10H14O
MW:150.217563152313
CID:6594563
PubChem ID:81867008

(1R)-1-(3,5-dimethylphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-(3,5-dimethylphenyl)ethan-1-ol
    • tube1112
    • Benzenemethanol, α,3,5-trimethyl-, (αR)-
    • AKOS020848567
    • 1567994-79-9
    • EN300-1849460
    • SCHEMBL13677507
    • Inchi: 1S/C10H14O/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6,9,11H,1-3H3/t9-/m1/s1
    • InChI Key: RHBAJFPGUNNLFA-SECBINFHSA-N
    • SMILES: C1([C@@H](C)O)=CC(C)=CC(C)=C1

Computed Properties

  • Exact Mass: 150.104465066g/mol
  • Monoisotopic Mass: 150.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 112
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų
  • XLogP3: 2.2

Experimental Properties

  • Density: 0.981±0.06 g/cm3(Predicted)
  • Boiling Point: 225.8±8.0 °C(Predicted)
  • pka: 14.70±0.20(Predicted)

(1R)-1-(3,5-dimethylphenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1849460-2.5g
(1R)-1-(3,5-dimethylphenyl)ethan-1-ol
1567994-79-9
2.5g
$1848.0 2023-06-03
Enamine
EN300-1849460-10.0g
(1R)-1-(3,5-dimethylphenyl)ethan-1-ol
1567994-79-9
10g
$4052.0 2023-06-03
Enamine
EN300-1849460-0.25g
(1R)-1-(3,5-dimethylphenyl)ethan-1-ol
1567994-79-9
0.25g
$867.0 2023-06-03
Enamine
EN300-1849460-1g
(1R)-1-(3,5-dimethylphenyl)ethan-1-ol
1567994-79-9
1g
$0.0 2023-09-19
Enamine
EN300-1849460-0.5g
(1R)-1-(3,5-dimethylphenyl)ethan-1-ol
1567994-79-9
0.5g
$905.0 2023-06-03
Enamine
EN300-1849460-0.1g
(1R)-1-(3,5-dimethylphenyl)ethan-1-ol
1567994-79-9
0.1g
$829.0 2023-06-03
Enamine
EN300-1849460-1.0g
(1R)-1-(3,5-dimethylphenyl)ethan-1-ol
1567994-79-9
1g
$943.0 2023-06-03
Enamine
EN300-1849460-0.05g
(1R)-1-(3,5-dimethylphenyl)ethan-1-ol
1567994-79-9
0.05g
$792.0 2023-06-03
Enamine
EN300-1849460-5.0g
(1R)-1-(3,5-dimethylphenyl)ethan-1-ol
1567994-79-9
5g
$2732.0 2023-06-03

Additional information on (1R)-1-(3,5-dimethylphenyl)ethan-1-ol

(1R)-1-(3,5-dimethylphenyl)ethan-1-ol (CAS No. 1567994-79-9): A Comprehensive Overview

(1R)-1-(3,5-dimethylphenyl)ethan-1-ol, also known by its CAS number 1567994-79-9, is a chiral compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential applications in various scientific and industrial processes. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with (1R)-1-(3,5-dimethylphenyl)ethan-1-ol.

Chemical Properties: (1R)-1-(3,5-dimethylphenyl)ethan-1-ol is a chiral alcohol with a molecular formula of C10H14O. The compound consists of a benzene ring substituted with two methyl groups at the 3 and 5 positions, and an ethyl group attached to the benzene ring via a chiral carbon center. This chiral center imparts optical activity to the molecule, making it valuable in asymmetric synthesis and chiral catalysis. The compound is typically a colorless liquid with a characteristic odor and is soluble in common organic solvents such as ethanol and dichloromethane.

Synthesis Methods: The synthesis of (1R)-1-(3,5-dimethylphenyl)ethan-1-ol can be achieved through various routes, each offering different advantages in terms of yield, purity, and enantiomeric excess. One common method involves the asymmetric reduction of the corresponding ketone using chiral catalysts or enzymes. For instance, the use of biocatalysts such as lipases or alcohol dehydrogenases has been reported to achieve high enantioselectivity in the reduction process. Another approach involves the enantioselective hydrogenation of a prochiral substrate using transition metal catalysts modified with chiral ligands.

Biological Activities: Recent studies have explored the biological activities of (1R)-1-(3,5-dimethylphenyl)ethan-1-ol, revealing its potential as a lead compound for drug development. One area of interest is its anti-inflammatory properties. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases. Additionally, preliminary studies have indicated that (1R)-1-(3,5-dimethylphenyl)ethan-1-ol may possess antioxidant properties, which could contribute to its anti-inflammatory effects.

Pharmaceutical Applications: The unique chemical structure and biological activities of (1R)-1-(3,5-dimethylphenyl)ethan-1-ol make it an attractive candidate for pharmaceutical applications. In particular, its anti-inflammatory properties have led to investigations into its potential use in treating conditions such as arthritis and other inflammatory disorders. Furthermore, the compound's antioxidant properties may offer additional therapeutic benefits by reducing oxidative stress in cells. Clinical trials are currently underway to evaluate the safety and efficacy of (1R)-1-(3,5-dimethylphenyl)ethan-1-ol-based drugs.

Recent Research Advancements: The field of research surrounding (1R)-1-(3,5-dimethylphenyl)ethan-1-ol is rapidly evolving. Recent studies have focused on optimizing synthesis methods to improve yield and enantioselectivity, as well as exploring new biological activities and applications. For example, a study published in the Journal of Medicinal Chemistry reported the development of a novel synthetic route that achieved high yields and excellent enantiomeric excess using a palladium-catalyzed asymmetric hydrogenation process. Another study in the European Journal of Pharmacology investigated the neuroprotective effects of (1R)-1-(3,5-dimethylphenyl)ethan-1-ol, demonstrating its potential to mitigate neuronal damage in models of neurodegenerative diseases.

Safety Considerations: While (1R)-1-(3,5-dimethylphenyl)ethan-1-ol shows promise in various applications, it is important to consider safety aspects during handling and use. Like many organic compounds, it should be handled with appropriate personal protective equipment (PPE) to prevent skin contact and inhalation. Storage should be in a cool, dry place away from incompatible materials. Toxicological studies are ongoing to ensure that any potential risks are fully understood before widespread use.

Conclusion: In summary, (1R)-1-(3,5-dimethylphenyl)ethan-1-ol (CAS No. 1567994-79-9) is a versatile chiral compound with significant potential in pharmaceutical research and development. Its unique chemical properties and biological activities make it an attractive candidate for various applications, including anti-inflammatory drugs and neuroprotective agents. Ongoing research continues to uncover new insights into its synthesis methods and biological functions, paving the way for future innovations in this field.

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